(R)-(+)-1-Phenyl-1,3-propanediol (R)-(+)-1-Phenyl-1,3-propanediol
Brand Name: Vulcanchem
CAS No.: 103548-16-9
VCID: VC20746186
InChI: InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m1/s1
SMILES: C1=CC=C(C=C1)C(CCO)O
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol

(R)-(+)-1-Phenyl-1,3-propanediol

CAS No.: 103548-16-9

Cat. No.: VC20746186

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

(R)-(+)-1-Phenyl-1,3-propanediol - 103548-16-9

CAS No. 103548-16-9
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
IUPAC Name (1R)-1-phenylpropane-1,3-diol
Standard InChI InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m1/s1
Standard InChI Key RRVFYOSEKOTFOG-SECBINFHSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H](CCO)O
SMILES C1=CC=C(C=C1)C(CCO)O
Canonical SMILES C1=CC=C(C=C1)C(CCO)O

Chemical Structure and Physical Properties

(R)-(+)-1-Phenyl-1,3-propanediol is a chiral alcohol with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol. It features a phenyl group attached to a three-carbon chain with two hydroxyl groups, resulting in its diol classification. The (R)-(+) designation refers to its specific stereochemistry and positive optical rotation.

Physical Characteristics

The compound exists as a white crystalline solid with the following physical properties:

PropertyValueSource
Melting Point62-66°C
Boiling Point234.66°C (estimated)
Density1.0505 g/cm³ (estimated)
Refractive Index1.4910 (estimated)
Optical Rotation[α]20/D +69±2° (c = 1% in chloroform)
pKa13.95±0.20 (predicted)
CAS Registry Number103548-16-9

The optical activity is particularly significant as it confirms the compound's chirality and enantiomeric purity. The positive rotation ([α]20/D +69±2°) is characteristic of the (R)-(+) enantiomer, distinguishing it from its mirror image, the (S)-(-) form .

Structural Significance

The compound's structure features a benzylic hydroxyl group at the C1 position and a primary hydroxyl group at the C3 position. This arrangement of functional groups makes it valuable for studying stereoselective reactions and as a building block for more complex molecules. The chiral center at C1 is particularly important for its biological and synthetic applications.

Synthesis Methods

Multiple approaches have been developed for synthesizing (R)-(+)-1-Phenyl-1,3-propanediol with high enantiomeric purity. These methods can be broadly categorized into enzymatic and chemical synthesis routes.

Enzymatic Synthesis

Biocatalytic methods offer high stereoselectivity for preparing (R)-(+)-1-Phenyl-1,3-propanediol. An exemplary approach involves the use of an NADPH-dependent enzyme isolated from Trichosporon fermentans AJ-5152 .

Trichosporon fermentans AJ-5152 Enzyme

This enzyme effectively converts 3-hydroxy-1-phenylpropane-1-one (HPPO) to (R)-1-phenyl-1,3-propanediol with anti-Prelog's specificity . The enzymatic process operates under mild conditions:

ParameterValue
Optimal pH7.0
Optimal Temperature40°C
Km value toward HPPO20.1 mM
Vmax3.4 μmol min⁻¹ mg protein⁻¹
Molecular Weight~68,000 (gel filtration) / ~32,000 (SDS-PAGE)

When employed in a reaction system with NADPH recycling and successive feeding of HPPO, this enzyme demonstrated impressive productivity:

Production ParameterResult
Total Yield8.9 g/L in 16 hours
Molar Yield76%
Optical Purity>99% enantiomeric excess (e.e.)

This high enantiomeric excess confirms the excellent stereoselectivity of the enzymatic approach, making it valuable for obtaining optically pure (R)-(+)-1-Phenyl-1,3-propanediol .

Chemical Synthesis and Modifications

Chemical approaches to synthesizing and manipulating (R)-(+)-1-Phenyl-1,3-propanediol include:

Catalytic Transformations

The Shvo catalyst has been employed to perform hydrogen transfer reactions from the benzylic hydroxyl group of 1-phenyl-1,3-propanediol to acceptor molecules such as 2-butanone . These studies contribute to understanding the compound's reactivity patterns and potential applications in organic synthesis.

Biological Activities and Applications

(R)-(+)-1-Phenyl-1,3-propanediol exhibits several biological activities that make it relevant for pharmaceutical and biotechnological applications.

Enzyme Inhibition Properties

The compound has been investigated for its ability to inhibit various enzymes, potentially leading to applications in drug development. Its structure allows it to interact with specific enzyme binding sites, affecting their catalytic activities.

Model Compound Applications

(R)-(+)-1-Phenyl-1,3-propanediol serves as a valuable model compound for studying:

  • Stereoselective enzymatic reactions

  • Kinetic resolution processes

  • Dehydrogenation reactions

  • Lignin model compounds in catalytic studies

Synthetic Building Block

As a chiral building block, (R)-(+)-1-Phenyl-1,3-propanediol can be incorporated into more complex molecules while transferring its stereochemical information. This makes it valuable in the synthesis of:

  • Pharmaceutical intermediates

  • Chiral auxiliaries

  • Specialty chemicals requiring specific stereochemistry

Comparative Analysis with Related Compounds

Understanding (R)-(+)-1-Phenyl-1,3-propanediol in the context of related compounds provides additional insights into its unique properties and applications.

Comparison with Other Propanediol Derivatives

CompoundKey DifferencesApplications
1-Phenyl-1,2-propanediolDifferent hydroxyl group position; exists as (1R,2S) and (1S,2R) formsUsed in stereoselective oxidation studies
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediolContains amino group at C2 positionDifferent biological activities and applications
3-Phenyl-1-propanolContains only one hydroxyl groupSimpler structure with different reactivity

Research Methodologies and Analytical Techniques

Various analytical methods have been employed to characterize and study (R)-(+)-1-Phenyl-1,3-propanediol:

Chromatographic Methods

High-performance liquid chromatography (HPLC) with chiral columns is commonly used to determine the enantiomeric purity of (R)-(+)-1-Phenyl-1,3-propanediol. This technique allows for precise measurement of optical purity, which is critical for applications requiring high stereochemical purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound, while infrared (IR) spectroscopy helps identify functional groups. Optical rotation measurements using polarimetry confirm the stereochemical assignment and purity.

Future Research Directions

Research on (R)-(+)-1-Phenyl-1,3-propanediol continues to evolve in several promising directions:

Catalytic Applications

Further exploration of catalytic systems, like the Shvo catalyst, could lead to new synthetic methodologies utilizing this compound . Investigating different catalysts and reaction conditions may reveal novel transformations and applications.

Enzymatic Systems

The discovery and characterization of additional enzymes capable of producing or transforming (R)-(+)-1-Phenyl-1,3-propanediol with high stereoselectivity represents an important area for future research. These enzymes could enable more efficient and environmentally friendly synthesis methods.

Pharmaceutical Development

The biological activities of (R)-(+)-1-Phenyl-1,3-propanediol warrant further investigation in pharmaceutical contexts. Its potential as a building block for drug candidates with specific stereochemical requirements remains an important research direction.

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